

A Comparative Guide to the Solvolysis of 1-Bromo-3,5,7-trimethyladamantane

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Compound of Interest

Compound Name:	1-Bromo-3,5,7-trimethyladamantane
Cat. No.:	B196015

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solvolysis kinetics of **1-Bromo-3,5,7-trimethyladamantane** and related tertiary alkyl bromides. The rigid cage-like structure of adamantane and its derivatives serves as a valuable model system for studying unimolecular substitution (S_N1) reactions, offering insights into carbocation stability and solvent effects. **1-Bromo-3,5,7-trimethyladamantane**, in particular, is a key intermediate in the synthesis of the Alzheimer's drug Memantine, making the study of its reactivity of significant interest.

Comparative Kinetic Data

The solvolysis of **1-Bromo-3,5,7-trimethyladamantane** proceeds via a classic S_N1 mechanism, involving the formation of a tertiary carbocation intermediate. The rate of this reaction is highly dependent on the stability of this carbocation and the ionizing power of the solvent. While extensive kinetic data for **1-Bromo-3,5,7-trimethyladamantane** is not readily available in a single comprehensive study, a comparative analysis can be constructed from existing literature on related adamantyl systems and other tertiary alkyl halides.

The stability of the 1-adamantyl cation is influenced by substituents at the 3, 5, and 7 positions. Methyl groups, being electron-donating, are expected to stabilize the carbocation and thus increase the rate of solvolysis compared to the unsubstituted 1-bromoadamantane. Indeed, studies have shown that in nonaqueous solvents, the solvolysis rate of **1-Bromo-3,5,7-trimethyladamantane** is greater than that of 1-bromoadamantane^[1].

For a quantitative comparison, the following table summarizes the solvolysis rate constants for 1-bromoadamantane and a common acyclic analogue, tert-butyl bromide, in 80% aqueous ethanol. This provides a baseline for understanding the reactivity of the adamantyl system.

Compound	Structure	Solvent	Temperature (°C)	Rate Constant (k, s ⁻¹)	Relative Rate
1-Bromoadamantane		80% Ethanol	25	$\sim 1.3 \times 10^{-6}$ ^[2]	1
tert-Butyl Bromide		80% Ethanol	25	1.3×10^{-3} ^[2]	~ 1000

Note: The rate constant for 1-bromoadamantane is approximately 1000 times slower than that of tert-butyl bromide under similar conditions, highlighting the influence of the rigid adamantane structure on carbocation stability.

Further studies have investigated the effect of different alkyl substituents on the solvolysis rates of 1-bromoadamantane derivatives relative to the parent compound in various solvents^[1].

Compound	Solvent	Relative Rate (k/k_1-AdBr_ at 25 °C)
3,5,7-Triisopropyl-1-bromoadamantane	Ethanol	15 ^[1]
3,5,7-Tri-n-propyl-1-bromoadamantane	Ethanol	3.8 ^[1]
3,5,7-Triisopropyl-1-bromoadamantane	60% Ethanol	0.84 ^[1]
3,5,7-Tri-n-propyl-1-bromoadamantane	60% Ethanol	0.15 ^[1]

These data illustrate the significant impact of both the nature of the alkyl substituents and the solvent composition on the reaction rate. The rate increase in pure ethanol with bulky isopropyl groups is attributed to their electron-donating inductive effect, which stabilizes the carbocation. However, in aqueous ethanol, this effect is diminished, and hydrophobic interactions can lead to a decrease in the relative rate[1].

Experimental Protocols

The kinetic study of the solvolysis of **1-Bromo-3,5,7-trimethyladamantane** and its analogues typically involves monitoring the rate of formation of the hydrobromic acid (HBr) byproduct over time. A common method is titration of the liberated acid with a standardized base.

Materials:

- **1-Bromo-3,5,7-trimethyladamantane** (or other alkyl halide)
- Solvent (e.g., 80% ethanol/water)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
- Indicator (e.g., phenolphthalein or bromothymol blue)
- Acetone (for initial dissolution of the substrate)
- Constant temperature bath
- Burette, pipettes, and flasks

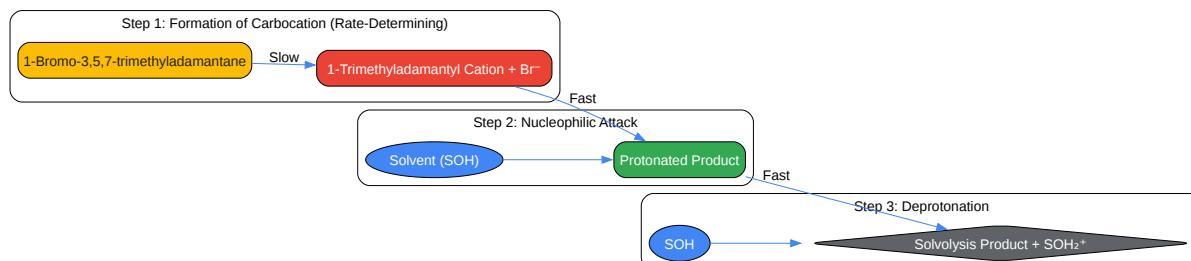
Procedure:

- Preparation of the Reaction Mixture: A solution of the alkyl halide in a small amount of acetone is prepared.
- Solvent Equilibration: A known volume of the desired solvent is placed in a reaction flask and allowed to equilibrate to the desired temperature in a constant temperature bath.
- Initiation of the Reaction: The alkyl halide solution is added to the temperature-equilibrated solvent, and a stopwatch is started simultaneously.

- Titration: At regular time intervals, aliquots of the reaction mixture are withdrawn and titrated with the standardized NaOH solution to a distinct endpoint using an indicator.
- Data Analysis: The volume of NaOH used at each time point is recorded. The concentration of the unreacted alkyl halide at time t , $[RX]_t$, can be calculated from the amount of HBr produced. For a first-order reaction, a plot of $\ln([RX]_t)$ versus time will yield a straight line with a slope of $-k$, where k is the rate constant.

Mandatory Visualizations

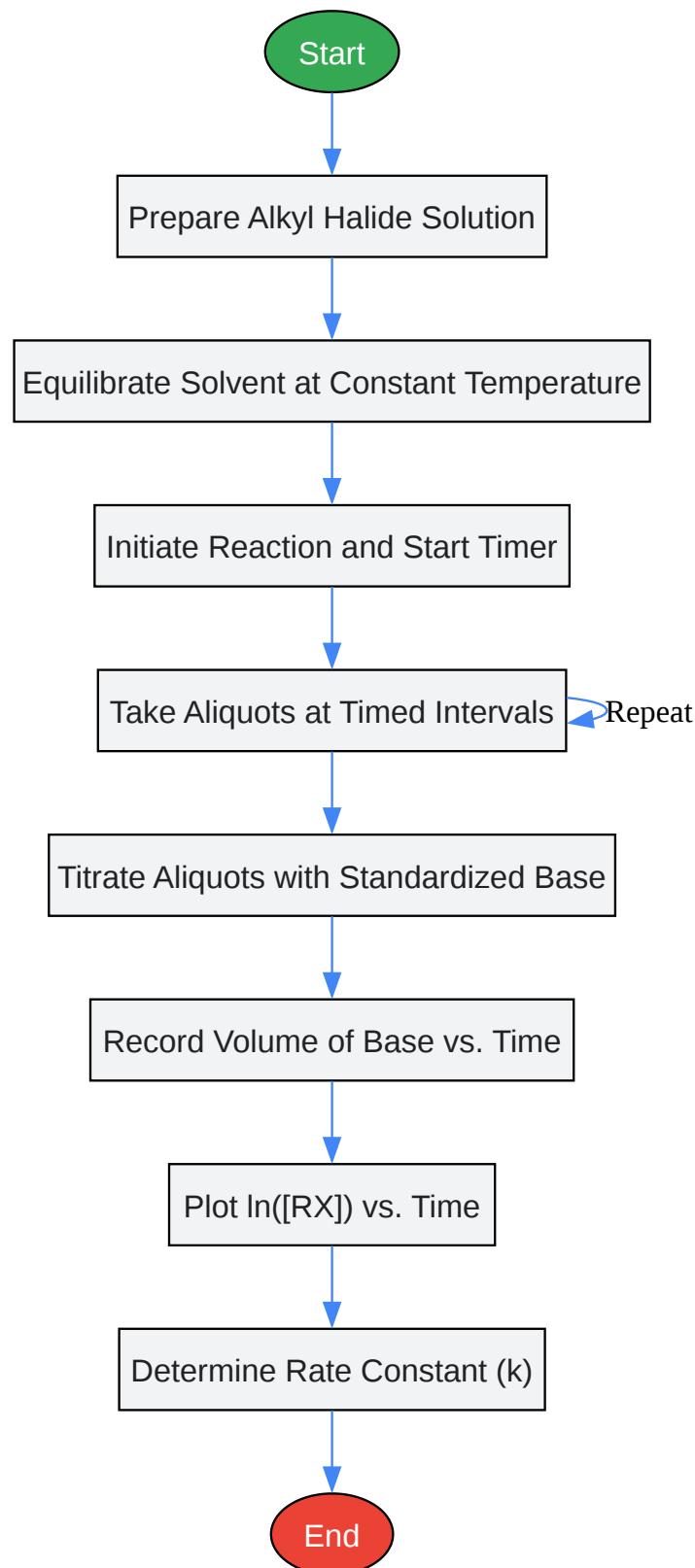
S_N1 Solvolysis Mechanism of 1-Bromo-3,5,7-trimethyladamantane



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Caption: The S_N1 solvolysis mechanism of **1-Bromo-3,5,7-trimethyladamantane**.

Experimental Workflow for Solvolysis Kinetics



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Caption: A typical experimental workflow for determining solvolysis rate constants.

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